Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

Catalog No.
S12809205
CAS No.
M.F
C16H15ClO4
M. Wt
306.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoa...

Product Name

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

IUPAC Name

methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

InChI

InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3

InChI Key

IKOAHSYULAVRDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is a chemical compound with the molecular formula C16H15ClO4C_{16}H_{15}ClO_{4} and a molecular weight of approximately 306.74 g/mol. This compound features a methoxy group and a chloromethylphenoxy group, which contribute to its unique chemical properties. The structure can be represented by the SMILES notation: COC(=O)C1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=CC=C2)OC. The presence of chlorine and methoxy groups suggests potential reactivity in various chemical environments, making it a subject of interest in synthetic organic chemistry and pharmacology .

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which might enhance solubility or modify biological activity.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may hydrolyze, producing the corresponding acid and alcohol.

These reactions highlight its versatility for further functionalization in synthetic pathways .

  • Antimicrobial Activity: Compounds with chloromethyl and methoxy groups are often evaluated for their ability to inhibit bacterial growth.
  • Anti-inflammatory Properties: Some derivatives of benzoic acid are known to exhibit anti-inflammatory effects, making this compound a candidate for further investigation in therapeutic applications.

Research into its specific biological effects remains necessary to fully understand its potential applications in medicine and pharmacology .

Several synthetic routes can be employed to produce methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate:

  • Direct Alkylation: Starting from 4-methoxybenzoic acid, chloromethylation can be performed using chloromethyl methyl ether under acidic conditions, followed by esterification with methanol.
  • Coupling Reactions: The chloromethylphenol can be synthesized separately and then coupled with a suitable benzoate via nucleophilic substitution.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at various stages.

These methods provide flexibility in modifying the compound's structure for desired properties .

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor for developing new drugs or therapeutic agents.
  • Agricultural Chemicals: Its antimicrobial properties could make it useful as a pesticide or fungicide.
  • Chemical Research: As a versatile building block, it can be utilized in organic synthesis for creating more complex molecules.

The exploration of these applications could lead to significant advancements in both medicinal chemistry and agricultural science .

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Methyl 2-amino-5-methoxybenzoate2475-80-10.97
Methyl 2-amino-4,5-dimethoxybenzoate26759-46-60.95
Methyl 3-amino-5-methoxybenzoate217314-47-10.95
Methyl 2-amino-5-hydroxybenzoate1882-72-00.93
Methyl 2-amino-3-methoxybenzoate5121-34-60.92

This table illustrates that while there are several similar compounds, methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate's unique combination of functional groups (chloromethyl and methoxy) sets it apart, potentially leading to distinct biological activities and chemical reactivities .

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

306.0658866 g/mol

Monoisotopic Mass

306.0658866 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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